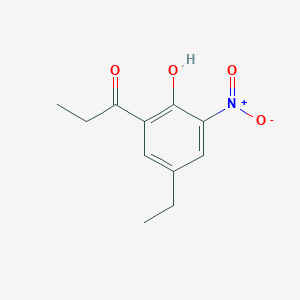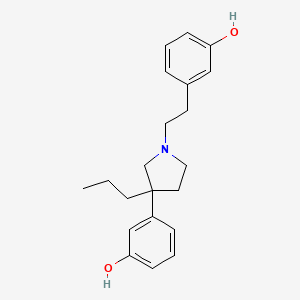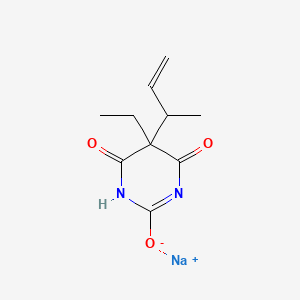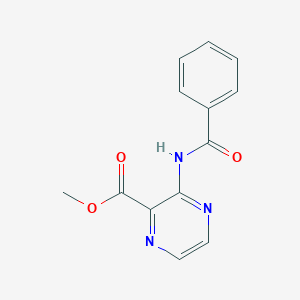
Methyl 3-benzamidopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-benzamidopyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by a benzamido group attached to the pyrazine ring, which is further esterified with a methyl group at the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzamidopyrazine-2-carboxylate typically involves the acylation of 3-aminopyrazine-2-carboxamide with benzoyl chlorides. The reaction is carried out in anhydrous acetonitrile (MeCN) at 50°C for 24 hours, using pyridine as a base . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-benzamidopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of methyl 3-benzamidopyrazine-2-carboxylate primarily involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
3-benzamidopyrazine-2-carboxamide: Shares a similar core structure but lacks the methyl ester group.
3-aminopyrazine-2-carboxamide: Another related compound with an amino group instead of the benzamido group.
Uniqueness: Methyl 3-benzamidopyrazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
93044-39-4 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
methyl 3-benzamidopyrazine-2-carboxylate |
InChI |
InChI=1S/C13H11N3O3/c1-19-13(18)10-11(15-8-7-14-10)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17) |
Clave InChI |
RZHVZEJSWYRMAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CN=C1NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


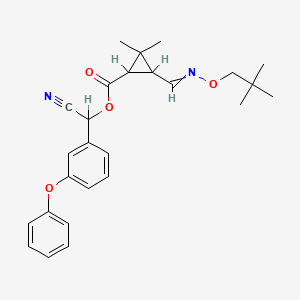
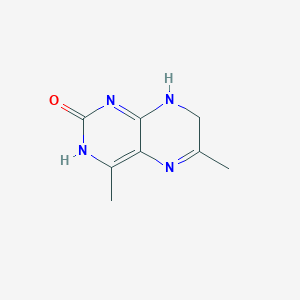

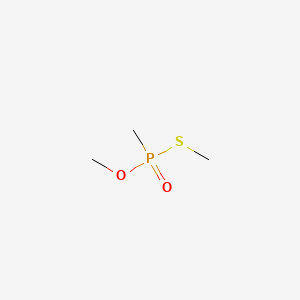
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)

![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
